N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate
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Overview
Description
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with L-carnitine, a molecule involved in the transport of fatty acids into mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate typically involves the conjugation of fluorescein with L-carnitine through a thiocarbamate linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the thiocarbamate bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can undergo various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiocarbamate bond, releasing fluorescein and L-carnitine.
Substitution: The thiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiocarbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free fluorescein and L-carnitine.
Substitution: Substituted thiocarbamates with various nucleophiles.
Scientific Research Applications
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate has several applications in scientific research:
Cellular Imaging: The fluorescent properties of fluorescein make this compound useful for imaging cellular structures and processes.
Molecular Biology: It can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways.
Industry: The compound can be used in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate involves the interaction of its fluorescent and carnitine components with biological molecules. The fluorescein moiety allows for the visualization of the compound within cells, while the L-carnitine component can interact with carnitine transporters and enzymes involved in fatty acid metabolism. This dual functionality enables the compound to serve as a probe for studying metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-5-maleimide: A fluorescent dye used for labeling proteins and detecting thiols.
5-Iodoacetamido-fluorescein: Another fluorescent dye used for labeling proteins via thiol groups.
Fluorescein diacetate 5-maleimide: Used for similar applications as N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate.
Uniqueness
This compound is unique due to its combination of fluorescent and metabolic properties
Properties
IUPAC Name |
3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRUEIROGCZGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747795 |
Source
|
Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258239-73-4 |
Source
|
Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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